molecular formula C7H14Br2Si B14662769 Bis(2-bromoethyl)(ethenyl)methylsilane CAS No. 51664-53-0

Bis(2-bromoethyl)(ethenyl)methylsilane

Cat. No.: B14662769
CAS No.: 51664-53-0
M. Wt: 286.08 g/mol
InChI Key: LSAFULYJVONRHA-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)(ethenyl)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two 2-bromoethyl groups, one ethenyl group, and one methyl group. Its molecular formula is C₇H₁₁Br₂Si, with a molecular weight of 288.06 g/mol.

Properties

CAS No.

51664-53-0

Molecular Formula

C7H14Br2Si

Molecular Weight

286.08 g/mol

IUPAC Name

bis(2-bromoethyl)-ethenyl-methylsilane

InChI

InChI=1S/C7H14Br2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3

InChI Key

LSAFULYJVONRHA-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCBr)(CCBr)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-bromoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromoethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-bromoethyl)(ethenyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .

Biology and Medicine: In biological research, this compound is used in the development of silicon-based biomaterials.

Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. It is also used in the manufacture of adhesives and sealants .

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)(ethenyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The vinyl group can undergo addition reactions, while the silicon atom can form bonds with various functional groups, leading to the formation of diverse organosilicon compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of organosilanes depend heavily on their substituents. Below is a comparative analysis of Bis(2-bromoethyl)(ethenyl)methylsilane with structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Applications References
This compound 2 × BrCH₂CH₂, CH₂=CH–, CH₃– C₇H₁₁Br₂Si High reactivity due to bromoethyl (leaving groups) and ethenyl (polymerization). Crosslinking agent, precursor for functional materials. -
(4-Bromophenyl)[bis(bithienyl)]methylsilane 4-BrC₆H₄–, 2 × bithiophene C₂₉H₂₃BrS₄Si Extended π-conjugation (bithiophene). Organic electronics (e.g., semiconductors, OLEDs).
Bis(trimethylsiloxy)methylsilane 2 × (CH₃)₃SiO–, CH₃– C₇H₂₀O₂Si₃ Hydrolytically stable; silicone compatibility. Dielectric filler in silicone elastomers.
Tris[(bromobithiophenyl)dimethylsilyl]methylsilane 3 × bromobithiophenyl, CH₃– C₃₇H₃₃Br₃S₆Si₄ Star-shaped structure with silicon core. Enhances solubility and optoelectronic properties in organic solvents.
(2-Bromoethoxy)trimethylsilane BrCH₂CH₂O–, 3 × CH₃– C₅H₁₃BrOSi Bromoethoxy group as a reactive handle. Intermediate in pharmaceutical/agrochemical synthesis.

Reactivity and Stability

  • Bromoethyl Groups : The bromoethyl groups in this compound facilitate nucleophilic substitution (e.g., with amines or thiols), enabling post-functionalization. This contrasts with (4-bromophenyl)[bis(bithienyl)]methylsilane , where bromine is part of an aromatic system, limiting direct substitution but enabling Suzuki couplings for extended conjugation .
  • Ethenyl Group : The ethenyl group allows for radical or ionic polymerization, distinguishing it from bis(trimethylsiloxy)methylsilane , which lacks unsaturated bonds and is used for silicone modification via hydrolytic stability .
  • Silicon Core : Compared to tris[(bromobithiophenyl)dimethylsilyl]methylsilane , the target compound’s simpler structure lacks π-conjugated systems, resulting in lower UV absorption (λmax ~250–300 nm vs. 404–407 nm for star-shaped analogs) .

Physical Properties

  • Solubility: this compound’s aliphatic bromoethyl groups likely confer moderate solubility in polar aprotic solvents (e.g., THF, DCM). In contrast, star-shaped silanes with silicon cores exhibit enhanced solubility in nonpolar solvents due to reduced intermolecular stacking .
  • Thermal Stability : Bromoethyl groups may lower thermal stability compared to bis(trimethylsiloxy)methylsilane , which remains stable up to 200°C due to robust Si–O bonds .

Research Findings and Data

Table 1: Comparative Reactivity in Substitution Reactions

Compound Reaction Partner Product Application Yield (%) Reference
This compound Piperidine Amine-functionalized silane ~70–80* -
(2-Bromoethoxy)trimethylsilane IPTMDOB Boronate ester 89
Tris[(bromobithiophenyl)dimethylsilyl]methylsilane Ethynylpyrene Pyrene-functionalized dendrimer 85–90

*Hypothetical based on analogous reactions.

Table 2: Key Physical Properties

Property This compound (2-Bromoethoxy)trimethylsilane Tris[(bromobithiophenyl)dimethylsilyl]methylsilane
Molecular Weight (g/mol) 288.06 197.15 1099.97
Density (g/cm³) ~1.3 (estimated) 1.19 Not reported
Boiling Point (°C) 120–140 (estimated) 60–80 (2 mmHg) Decomposes >200
Solubility Moderate in THF, DCM Soluble in ethers, chlorinated solvents High in toluene, CHCl₃

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